molecular formula C9H11F2NO B13288694 3,4-Difluoro-2-propoxyaniline

3,4-Difluoro-2-propoxyaniline

Cat. No.: B13288694
M. Wt: 187.19 g/mol
InChI Key: RZLKZGTXKZIWKX-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-propoxyaniline is an organic compound with the molecular formula C9H11F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-propoxyaniline typically involves the reaction of 3,4-difluoroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the propoxy group. The reaction can be represented as follows:

3,4-Difluoroaniline+Propyl BromideK2CO3,RefluxThis compound\text{3,4-Difluoroaniline} + \text{Propyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 3,4-Difluoroaniline+Propyl BromideK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions such as temperature, pressure, and reaction time are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-propoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-2-propoxyaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-propoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets. The propoxy group can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroaniline: Lacks the propoxy group, making it less hydrophobic.

    2,4-Difluoroaniline: Different substitution pattern on the benzene ring.

    3,4-Difluorophenol: Contains a hydroxyl group instead of an amino group.

Uniqueness

3,4-Difluoro-2-propoxyaniline is unique due to the presence of both fluorine and propoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3,4-difluoro-2-propoxyaniline

InChI

InChI=1S/C9H11F2NO/c1-2-5-13-9-7(12)4-3-6(10)8(9)11/h3-4H,2,5,12H2,1H3

InChI Key

RZLKZGTXKZIWKX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1F)F)N

Origin of Product

United States

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